molecular formula C11H11F3N4O4 B1304736 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine CAS No. 36317-84-7

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No. B1304736
CAS RN: 36317-84-7
M. Wt: 320.22 g/mol
InChI Key: ADMOXSJPOKMGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives with different substituents on the phenyl ring and their biological activities. For instance, one paper describes the effect of 1-(m-trifluoromethylphenyl)-piperazine on serotonin binding and turnover in rat brain, suggesting its role as a serotonin receptor agonist . Another paper discusses the synthesis of novel herbicidal 1-phenyl-piperazine-2,6-diones . Although these compounds are not the exact compound , they provide insight into the chemical reactivity and potential applications of related piperazine derivatives.

Synthesis Analysis

The synthesis of piperazine derivatives can involve various routes depending on the desired substituents. For example, the synthesis of 2-phenyl-3-(trifluoromethyl)piperazines was achieved through a diastereoselective nucleophilic addition involving the Ruppert-Prakash reagent . Another synthetic approach for piperazine derivatives utilized a four-component cyclocondensation . These methods highlight the versatility of synthetic strategies that could potentially be adapted for the synthesis of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted with various functional groups. The papers provided do not directly analyze the molecular structure of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine, but NMR and mass spectrometry are commonly used techniques for structural characterization, as seen in the synthesis of novel herbicidal 1-phenyl-piperazine-2,6-diones and 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can vary widely depending on the substituents attached to the piperazine ring. For instance, the presence of a trifluoromethyl group can influence the electronic properties of the molecule and its interactions with biological targets, as seen with 1-(m-trifluoromethylphenyl)-piperazine acting as a serotonin receptor agonist . The introduction of nitro groups could further alter the reactivity, potentially making the compound more electrophilic or suitable for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of trifluoromethyl and nitro groups would likely affect the compound's lipophilicity, boiling point, and solubility. While the papers do not provide specific data on 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine, they do discuss the properties of related compounds. For example, the analgesic activity of certain piperazine derivatives was attributed to their chemical structure and properties . These properties are crucial for the biological activity and potential applications of the compounds in medicinal chemistry.

Scientific Research Applications

Broad-Spectrum Anti-Cancer Activity

  • O-arylated diazeniumdiolates, compounds related in structural complexity and potentially in mechanistic pathways to the compound , have shown promising in vivo activity in various rodent cancer models. These include applications in treating prostate cancer, leukemia, liver cancer, multiple myeloma, and ovarian cancer. Their activation for anti-cancer effects involves glutathione-S-transferase (GST)-induced release of cytotoxic nitric oxide (NO), with ongoing research focused on improving formulations and exploring new applications (Keefer, 2010).

Antimicrobial Agents

  • A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with piperazine carboxamides have been synthesized and evaluated for their antimicrobial activities. These compounds showed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains, demonstrating the potential utility of piperazine derivatives as antimicrobial agents (Jadhav et al., 2017).

Insecticidal Applications

  • Research into the use of PAPP, a 5-HT(1A) agonist with high affinity for serotonin receptors from the parasitic nematode Haemonchus contortus, has led to the design and synthesis of a series of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives. These compounds showed growth-inhibiting and larvicidal activities against the armyworm, indicating the potential of such derivatives for novel insecticidal applications (Cai et al., 2010).

Herbicidal Activity

  • Novel 1-phenyl-piperazine-2,6-diones have been synthesized and showed significant herbicidal activity, highlighting the potential of piperazine derivatives in agricultural applications (Li et al., 2005).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O4/c12-11(13,14)7-5-8(17(19)20)10(9(6-7)18(21)22)16-3-1-15-2-4-16/h5-6,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMOXSJPOKMGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378976
Record name 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine

CAS RN

36317-84-7
Record name 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.